Sahandol
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Overview
Description
Sahandol is a diterpene that can be isolated from the roots of Salvia sahendica . It has a molecular formula of C20H24O2 and a molecular weight of 296.41 g/mol . This compound is an oil-type compound .
Physical and Chemical Properties Analysis
This compound is an oil-type compound . It has a molecular weight of 296.41 g/mol and a molecular formula of C20H24O2 . The compound is likely soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Shakeri et al. (2019) explored sahandol II, a new diterpenoid isolated from Salvia chloroleuca. This study evaluated the cytotoxic and apoptotic activities of this compound II and found potent cytotoxic effects on human prostate and breast cancer cell lines. The study indicates that non-polar and semi-polar subfractions of the compound could induce apoptosis in these cells (Shakeri et al., 2019).
Ebrahimi et al. (2013) identified this compound as one of the abietane-type diterpenoids from Salvia sahendica with potent inhibition of Plasmodium falciparum growth. The study involved structure elucidation and biological activity assessment against P. falciparum and Trypanosoma brucei rhodesiense, demonstrating its potential in antiprotozoal therapy. The cytotoxicity of this compound was also tested in rat myoblast cells (Ebrahimi et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sahandol is a diterpene that can be isolated from Salvia sahendica . It shows antiplasmodial, antitrypanosomal, and cytotoxic activities . The primary targets of this compound are P. falciparum K1 , T. brucei rhodesiense STIB 900 , and L6-cells . These targets play a crucial role in the compound’s antiplasmodial, antitrypanosomal, and cytotoxic activities .
Mode of Action
It is known to interact with its targets, leading to changes that result in its antiplasmodial, antitrypanosomal, and cytotoxic activities . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
brucei rhodesiense STIB 900, and L6-cells . This suggests that this compound may affect the biochemical pathways associated with these cells. The downstream effects of these interactions are likely related to the compound’s antiplasmodial, antitrypanosomal, and cytotoxic activities .
Result of Action
This compound shows antiplasmodial, antitrypanosomal, and cytotoxic activities . This suggests that the molecular and cellular effects of this compound’s action are related to these activities. More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
It is known that the synthesis of some classes of secondary metabolites is variable between plants groups and can be influenced by differences in growth conditions . More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Sahandol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth of Plasmodium falciparum, Trypanosoma brucei rhodesiense, and L6 cells, with IC50 values of 1.3 ± 0.3 μM, 2.9 ± 0.1 μM, and 0.2 ± 0.1 μM, respectively . These interactions suggest that this compound may interfere with essential metabolic pathways in these organisms, leading to their death.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to induce cytotoxicity and apoptosis in human prostate cancer cell lines and breast cancer cell lines . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it induces apoptosis by changing the Bax/Bcl-2 ratio and cleaving poly ADP-ribose polymerase .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound’s cytotoxic effects are mediated through the induction of apoptosis, as evidenced by the presence of a sub-G1 peak in flow cytometry histograms of treated cells . This suggests that this compound may activate apoptotic pathways, leading to programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic and apoptotic activities over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent cytotoxic and antiplasmodial activities. At higher doses, this compound may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. For example, this compound’s antiplasmodial activity suggests that it may interfere with the metabolic pathways essential for the survival of Plasmodium falciparum .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence this compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing this compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can enhance this compound’s efficacy by concentrating its activity in specific cellular regions .
Properties
IUPAC Name |
(3R)-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-11(2)8-15-10-17-13(5)6-7-14-9-16(12(3)4)19(21)20(22-15)18(14)17/h6-9,12,15,21H,10H2,1-5H3/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYBTHGJZXOKE-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the absolute configuration of Sahandol and how was it determined?
A1: The absolute configuration of this compound was determined to be 13S,14S,15R,16S. [, ] This was achieved by comparing experimentally obtained electronic circular dichroism (ECD) spectra with ECD data calculated using time-dependent density functional theory (TDDFT). [, ] This approach allowed for the unambiguous assignment of the absolute configuration.
Q2: What is the biological activity of this compound?
A2: this compound has demonstrated in vitro antiprotozoal activity. It exhibited activity against Plasmodium falciparum, with an IC50 value ranging from 0.8 µM to over 8.8 µM. [, ] It also showed activity against Trypanosoma brucei rhodesiense STIB 900 strain, with IC50 values ranging from 1.8 µM to over 32.3 µM. [, ] Additionally, this compound displayed cytotoxicity in rat myoblast (L6) cells with IC50 values ranging from 0.5–15.5 µM. [, ]
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